molecular formula C22H25ClFN3O4S2 B2946129 N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE CAS No. 1219146-83-4

N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE

Numéro de catalogue: B2946129
Numéro CAS: 1219146-83-4
Poids moléculaire: 514.03
Clé InChI: IQHWEYYCCAYDBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structure and Key Features:
This compound features a 6-fluoro-substituted benzothiazole core linked to a benzamide moiety modified with a methanesulfonyl group at the 3-position. The N-substituent includes a 3-(morpholin-4-yl)propyl chain, and the hydrochloride salt enhances solubility for pharmacological applications.

Pharmacological Relevance:
Benzothiazole derivatives are widely explored in drug discovery due to their bioisosteric properties with purines, enabling interactions with enzymes and receptors. The fluorine atom at the 6-position likely improves metabolic stability and bioavailability. The methanesulfonyl group may act as a hydrogen-bond acceptor, enhancing target binding affinity, while the morpholine moiety increases hydrophilicity, aiding solubility .

Propriétés

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S2.ClH/c1-32(28,29)18-5-2-4-16(14-18)21(27)26(9-3-8-25-10-12-30-13-11-25)22-24-19-7-6-17(23)15-20(19)31-22;/h2,4-7,14-15H,3,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHWEYYCCAYDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including:

Applications De Recherche Scientifique

N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Analogs

Compound A : N-(6-Fluoro-1,3-Benzothiazol-2-yl)-2,5-Dimethyl-N-[3-(4-Morpholinyl)Propyl]-3-Furamide Hydrochloride (1:1)
  • Key Differences: Substituent on Benzamide: Compound A replaces the methanesulfonyl-benzamide with a 2,5-dimethyl-3-furamide group. Electronic Effects: The furamide introduces a heterocyclic oxygen, altering electronic distribution compared to the electron-withdrawing sulfonyl group in the target compound.
  • Pharmacological Implications : The furamide group may reduce hydrogen-bonding capacity compared to the sulfonyl group, possibly affecting target selectivity or potency .
Compound B : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
  • Key Differences :
    • Core Scaffold : Compound B uses a chromen-pyrazolopyrimidine core instead of benzothiazole.
    • Sulfonamide Position : The sulfonamide is attached to a benzene ring rather than a benzamide.
  • Functional Similarities : Both compounds incorporate sulfonamide groups, which are common in kinase inhibitors and enzyme-targeting drugs.
  • Pharmacological Implications : The chromen-pyrazolopyrimidine scaffold in Compound B may target different enzymes (e.g., tyrosine kinases) compared to benzothiazole-based compounds, which are often explored in antimicrobial or anticancer contexts .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight ~550 g/mol (estimated) ~520 g/mol (exact mass not provided) 589.1 g/mol (M++1)
Solubility Enhanced by hydrochloride salt Likely lower due to dimethyl-furamide Moderate (depends on chromen core)
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.0 (higher lipophilicity) ~3.2 (chromen increases hydrophobicity)
Key Functional Groups Methanesulfonyl, morpholinylpropyl Dimethylfuramide, morpholinylpropyl Sulfonamide, fluorophenyl-chromen

Activité Biologique

N-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride is a compound that belongs to the class of benzothiazole derivatives, which have gained significant attention due to their diverse biological activities, particularly in oncology and inflammation. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure that combines a benzothiazole moiety with a morpholine group and a methanesulfonyl substituent. The molecular formula is C16H20ClFN2O2SC_{16}H_{20}ClFN_2O_2S, with a molecular weight of approximately 358.86 g/mol. The presence of the fluorine atom and the sulfonyl group enhances its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride have shown significant inhibitory effects on various cancer cell lines, including:

  • A431 (human epidermoid carcinoma)
  • A549 (non-small cell lung cancer)
  • H1299 (lung cancer)

In vitro assays using the MTT method demonstrated that these compounds can effectively reduce cell proliferation. Furthermore, flow cytometry analyses indicated that they induce apoptosis and arrest the cell cycle in these cancer cells .

The mechanism by which N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride exerts its effects involves modulation of key signaling pathways. Studies have shown that it can inhibit the AKT and ERK pathways, which are crucial for cell survival and proliferation. This dual inhibition may provide a therapeutic advantage in targeting tumors that rely on these pathways for growth and resistance to treatment .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound exhibits anti-inflammatory activity. Research indicates that it significantly reduces the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This suggests potential applications in treating inflammatory diseases alongside cancer therapy .

Study 1: Anticancer Efficacy

In a recent study examining the efficacy of benzothiazole derivatives, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride was tested against A431 and A549 cell lines. The results showed:

Concentration (μM)Cell Viability (%)Apoptosis Rate (%)
17510
25030
43060

These findings indicate a dose-dependent response where higher concentrations lead to increased apoptosis and reduced viability .

Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of this compound on RAW264.7 macrophages. The results were as follows:

TreatmentIL-6 Levels (pg/mL)TNF-α Levels (pg/mL)
Control200150
Compound (10 μM)5030

This data illustrates a significant reduction in pro-inflammatory cytokines upon treatment with the compound, suggesting its potential utility in inflammatory conditions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.